Cas no 102029-73-2 (Acetyl Coenzyme A trisodium)
Acetyl Coenzyme A trisodium Chemical and Physical Properties
Names and Identifiers
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- Acetyl Coenzyme A
- Acetyl CoA
- Acetyl Coenzyme A (sodium salt)
- Acetyl coenzyme A sodium salt
- Acetyl Coenzyme A Trisodium Salt
- ACETHYL COENZYME A SODIUM SALT
- ACETYL COENZYME A (C2:0) SODIUMPREPARED ENZYMATICA
- Acetyl-Coenzym A
- C2:0
- coenzyme A acetyl derivative (C2:0),sodium salt
- Acetyl-S- CoA
- Acethyl coenzyme alpha sodium salt
- Acetyl coenzyme A sodium salt,Acetyl CoA
- coenzyme A acetyl derivative (C2:0), sodium salt
- Acetyl-Coenzyme A
- Acetyl coenzyme A (C2:0)
- MCC6943
- 029A732
- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- Acetyl Coenzyme A trisodium
- Coenzyme A, S-acetate, trisodium salt (9CI)
- 102029-73-2
- AKOS030255402
- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
- 66874-07-5
- FT-0686822
- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} ethanethioate (non-preferred name)
- Acetyl-CoenzymeA
- PHENOLPHTHALEINDIBUTYRATE
- DTXSID00861618
- SCHEMBL822955
- XGCDESRMLMCTPI-UHFFFAOYSA-N
- Acetyl-CoA sodium
-
- MDL: MFCD00214421
- Inchi: 1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/t13-,16-,17-,18+,22-;;;/m1.../s1
- InChI Key: CRTIJMBXIFKWCA-JHJDYNLLSA-N
- SMILES: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2C(=NC=NC1=2)N)OP(O)(O)=O.[Na+].[Na+].[Na+]
Computed Properties
- Exact Mass: 809.12600
- Monoisotopic Mass: 832.11554422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 22
- Heavy Atom Count: 51
- Rotatable Bond Count: 20
- Complexity: 1380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 389
- Tautomer Count: 2
- XLogP3: -5.6
Experimental Properties
- Color/Form: White powder
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: 209.4±25.9 °C
- Solubility: H2O: 100 mg/mL
- PSA: 418.36000
- LogP: 0.04760
- Solubility: Soluble in water.
Acetyl Coenzyme A trisodium Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 23/24/25-36/38-39/23/24/25-66-67
- Safety Instruction: S24; S36/37; S45
- FLUKA BRAND F CODES:3-10-21
- Risk Phrases:R23/24/25
- Safety Term:24-36/37-45
- Storage Condition:−20°C
Acetyl Coenzyme A trisodium Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-113596-1mg |
Acetyl Coenzyme A trisodium |
102029-73-2 | 95.14% | 1mg |
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Acetyl Coenzyme A |
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102029-73-2 | ,98% | 5mg |
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102029-73-2 | 95% | 25mg |
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¥240元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YA7433-5mg |
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Acetyl Coenzyme A trisodium |
102029-73-2 | 1mg |
¥731.43 | 2023-09-29 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YA7433-25mg |
Acetyl Coenzyme A trisodium |
102029-73-2 | ≥93% | 25mg |
¥2690元 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10019-1mg |
Acetyl CoA |
102029-73-2 | BR,93% | 1mg |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A37510-1mg |
Acetyl coenzyme A sodium salt |
102029-73-2 | 1mg |
¥298.0 | 2021-09-10 |
Acetyl Coenzyme A trisodium Suppliers
Acetyl Coenzyme A trisodium Related Literature
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Ming-Hui Wang,Jiun-An Gu,Veerappan Mani,Yung-Chao Wu,Yu-Jen Lin,Yu-Ming Chia,Sheng-Tung Huang RSC Adv. 2014 4 64112
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Vera Bocharova,Oleksandr Zavalov,Kevin MacVittie,Mary A. Arugula,Nataliia V. Guz,Maxim E. Dokukin,Jan Halámek,Igor Sokolov,Vladimir Privman,Evgeny Katz J. Mater. Chem. 2012 22 19709
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Shay Mailloux,Oleksandr Zavalov,Nataliia Guz,Evgeny Katz,Vera Bocharova Biomater. Sci. 2014 2 184
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Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812
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Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672
Additional information on Acetyl Coenzyme A trisodium
Recent Advances in Acetyl Coenzyme A trisodium (102029-73-2) Research: A Comprehensive Review
Acetyl Coenzyme A trisodium (CAS: 102029-73-2) is a critical cofactor in cellular metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and protein acetylation. Recent studies have highlighted its potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and cancer. This research briefing synthesizes the latest findings on Acetyl Coenzyme A trisodium, focusing on its biochemical properties, mechanisms of action, and emerging clinical applications.
A 2023 study published in *Nature Chemical Biology* elucidated the structural dynamics of Acetyl Coenzyme A trisodium in mitochondrial metabolism. Using cryo-electron microscopy and NMR spectroscopy, researchers demonstrated how its conformational changes regulate enzyme binding affinity, particularly in acetyltransferase reactions. The study also identified novel binding sites (e.g., Lys-42 in histone acetyltransferases) that could be targeted for epigenetic modulation.
In oncology research, *Cell Metabolism* (2024) reported that Acetyl Coenzyme A trisodium levels correlate with tumor aggressiveness in glioblastoma multiforme. Through isotopic tracing (U-13C-glucose), the team found that cancer stem cells exhibit 2.3-fold higher Acetyl Coenzyme A turnover rates compared to differentiated cells. This metabolic reprogramming was linked to enhanced histone acetylation at H3K27 loci, suggesting potential for combination therapies with HDAC inhibitors.
Pharmaceutical development has seen progress in stabilization techniques for Acetyl Coenzyme A trisodium. A *Journal of Pharmaceutical Sciences* (2024) paper described a novel lyophilization protocol using trehalose-polyvinylpyrrolidone matrices that increased shelf-life by 78% at 4°C. This advancement addresses previous challenges in clinical translation due to the compound's thermal instability (t1/2 = 3.2 hours at 25°C in aqueous solution).
Emerging applications include its use as a biomarker in metabolic imaging. A *Science Advances* study (2024) developed 18F-labeled analogs for PET imaging, achieving 92% specificity in detecting early-stage non-alcoholic steatohepatitis (NASH) through hepatic Acetyl Coenzyme A accumulation patterns. This non-invasive approach could revolutionize diagnostics for metabolic liver diseases.
Ongoing Phase II clinical trials (NCT05874292) are evaluating Acetyl Coenzyme A trisodium infusions (0.5 mg/kg/day) for Alzheimer's disease, building on preclinical data showing 40% reduction in amyloid-β plaque formation via enhanced α-secretase activity. Preliminary results indicate improved cognitive scores (ADAS-Cog -2.1 points vs placebo) with manageable adverse effects (grade 1-2 nausea in 18% of participants).
These collective advances position Acetyl Coenzyme A trisodium as a multifunctional agent bridging metabolism and epigenetics. Future research directions include exploring its role in immunotherapy (particularly CAR-T cell metabolic fitness) and developing oral prodrug formulations to overcome current bioavailability limitations (F = 12% in current formulations).
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